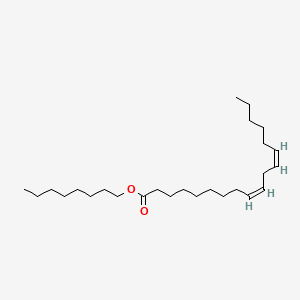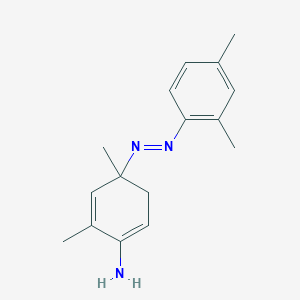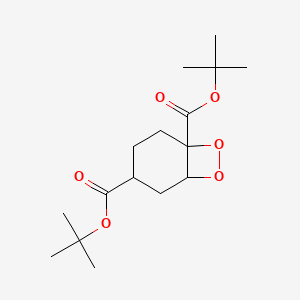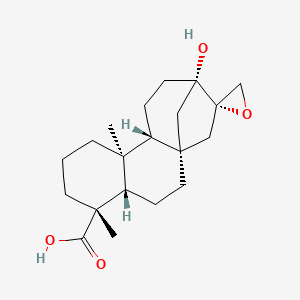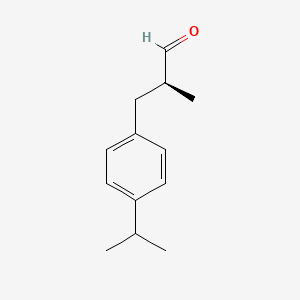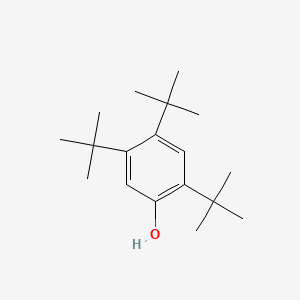
2,4,5-Tri-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Tri-tert-butylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of three tert-butyl groups attached to the benzene ring at the 2, 4, and 5 positions. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tri-tert-butylphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions include:
Temperature: 70-100°C
Reaction Time: 4-8 hours
Catalyst: Acid catalyst (e.g., sulfuric acid)
The process involves heating and mixing phenol with the catalyst, followed by the addition of isobutylene. The reaction mixture is then neutralized, crystallized, washed, filtered, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction parameters to minimize side products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Tri-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxy radicals.
Substitution: Electrophilic substitution reactions can occur, although the steric hindrance from the tert-butyl groups can limit the reactivity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions include oxidized phenolic compounds and substituted phenols, depending on the specific reagents and conditions used .
Scientific Research Applications
2,4,5-Tri-tert-butylphenol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Employed as an antioxidant in the stabilization of polymers and other materials
Mechanism of Action
The mechanism of action of 2,4,5-Tri-tert-butylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are stabilized by the phenolic structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tri-tert-butylphenol
- 2,4-Di-tert-butylphenol
- 4-tert-Butylphenol
Uniqueness
2,4,5-Tri-tert-butylphenol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. Compared to 2,4,6-Tri-tert-butylphenol, it has different reactivity and stability profiles, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
83875-92-7 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2,4,5-tritert-butylphenol |
InChI |
InChI=1S/C18H30O/c1-16(2,3)12-10-14(18(7,8)9)15(19)11-13(12)17(4,5)6/h10-11,19H,1-9H3 |
InChI Key |
XRXSBCHCLGSTHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


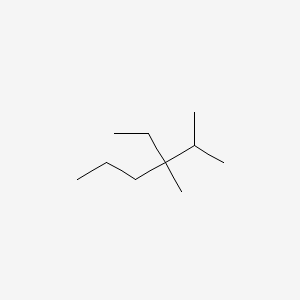
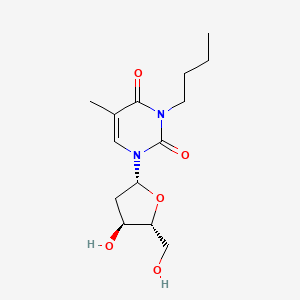
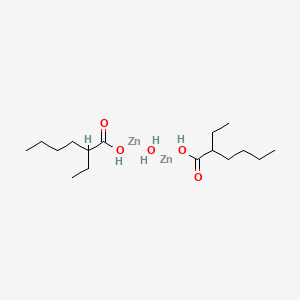
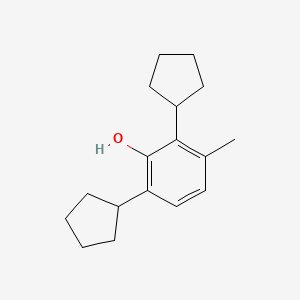
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)


